[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol
Description
[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.4]nonane core with two hydroxymethyl (-CH2OH) substituents at the 3-position. Its molecular formula is C9H17NO3, with a molecular weight of 187.24 g/mol . The compound is commercially available (e.g., AK Scientific, American Custom Chemicals Corporation) at 95% purity, indicating its utility as a synthetic intermediate or research chemical .
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-5-8(6-12)7-13-9(10-8)3-1-2-4-9/h10-12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAZNHOIZPQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(CO2)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992718 | |
| Record name | (1-Oxa-4-azaspiro[4.4]nonane-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72031-11-9 | |
| Record name | MLS000737252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Oxa-4-azaspiro[4.4]nonane-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol, also known as 1-Oxa-4-azaspiro[4.4]nonane-3,3-dimethanol, is a heterocyclic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O₃ |
| Molecular Weight | 187.236 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 351.2 °C at 760 mmHg |
| Flash Point | 166.2 °C |
The biological activity of [3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Research indicates that spiroheterocycles, including this compound, exhibit significant antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : Studies have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Antimicrobial Activity
A study conducted by Darabantu et al. (2000) evaluated the antimicrobial efficacy of various spirocyclic compounds, including [3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol. The results showed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of this compound on PC-3 prostate cancer cells revealed a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates, confirming that higher concentrations led to increased apoptosis markers.
Neuroprotective Effects
In a neuropharmacological study, [3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results suggested that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azaspiro Cores
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
- Key Features : 1-oxa-4-azaspiro[4.5]decane backbone with a dichloroacetyl substituent.
- Applications : Used as a pesticide, highlighting the role of the dichloroacetyl group in bioactivity .
- Comparison : The larger spiro ring ([4.5] vs. [4.4]) and electron-withdrawing dichloroacetyl group enhance electrophilicity, making it more reactive than the target compound.
(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol Hydrochloride
- Molecular Formula: C10H20ClNO2.
- Molecular Weight : 221.72 g/mol.
- Key Features : [4.5] spiro ring with a methyl group and hydroxymethyl substituent, formulated as a hydrochloride salt.
- Properties : Higher boiling point (301.8°C) due to ionic character; enhanced water solubility from the HCl salt .
- Comparison : The methyl group increases hydrophobicity, while the hydrochloride salt improves bioavailability for pharmaceutical applications.
7-Azaspiro[3.5]nona-2-ylmethanol HCl
Analogues with Varying Heteroatoms
(2,7-Dioxaspiro[4.4]nonan-3-yl)methanol
- Molecular Formula : C8H14O3.
- Molecular Weight : 158.20 g/mol.
- Key Features: 2,7-dioxaspiro[4.4]nonane core (two oxygen atoms).
- Hazards : Classified as a skin/eye irritant (H315-H319) .
1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl
Functional and Conformational Comparisons
- Collision Cross-Section (CCS): For 2-oxaspiro[4.4]nonan-3-ylmethanol, CCS values range from 135–145 Ų (depending on adducts), suggesting moderate conformational flexibility . The target compound’s CCS is unreported but likely higher due to additional nitrogen-based interactions.
- Hydrogen Bonding: The dual hydroxymethyl groups in the target compound enhance hydrogen-bonding capacity compared to mono-substituted analogues (e.g., 7-azaspiro[3.5]nona-2-ylmethanol).
Data Table: Key Properties of Comparable Compounds
Q & A
Basic: What synthetic methodologies are established for [3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol?
Answer:
Synthesis typically involves spirocyclic ring formation via intramolecular cyclization. For example:
- Step 1 : Prepare a precursor with hydroxyl and amine groups positioned to facilitate spiro ring closure. Evidence from analogous spiro compounds (e.g., 1-oxa-4-azaspiro structures) suggests using acid- or base-catalyzed cyclization (e.g., BF₃·Et₂O for tetrahydropyran formation) .
- Step 2 : Introduce hydroxymethyl groups via hydroxylation or reduction of ester/carbonyl intermediates. Methanol or NaBH₄ are common reducing agents .
- Key Challenge : Steric hindrance in the spiro core may require optimized reaction conditions (e.g., high dilution for cyclization) .
Basic: How is purity assessed for this compound in research settings?
Answer:
Purity is validated using multi-modal analytical techniques :
- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/acetic acid (99:1) as mobile phase; UV detection (254 nm) identifies impurities ≤1.0% .
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV/Vis detection (λmax ~255 nm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 236.70 Da for C₁₂H₁₃ClN₂O analogs) and fragmentation patterns .
Advanced: What crystallographic strategies resolve its 3D structure?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to solve high-resolution structures. The spiro core requires robust data due to potential twinning or disorder .
- Electron Density Maps : Analyze hydrogen bonding between hydroxyl groups and adjacent atoms (e.g., O···H interactions) to confirm stereochemistry .
- Validation : Cross-check with computational models (DFT) to resolve ambiguities in bond angles or torsion .
Advanced: Are there reported bioactivities for this compound or analogs?
Answer:
While direct data is limited, structurally related 1-oxa-4-azaspiro compounds exhibit:
- Antimycobacterial Activity : Derivatives with amide substituents show MIC values <10 µM against Mycobacterium tuberculosis .
- Enzyme Inhibition : Spirocyclic motifs are explored as FAD-dependent oxidoreductase inhibitors ; activity depends on hydroxymethyl group orientation .
- SAR Insight : Hydroxyl groups enhance solubility and hydrogen-bond interactions with biological targets .
Methodological: How to address contradictions in spectral data (e.g., NMR vs. crystallography)?
Answer:
- NMR Discrepancies : Dynamic effects (e.g., ring puckering) may cause splitting in solution-state NMR. Use variable-temperature NMR to probe conformational flexibility .
- Crystallographic Validation : Compare solid-state (SC-XRD) and solution (NMR) data. For example, crystallography may resolve enantiomeric pairs undetected by NMR .
- Computational Modeling : Perform DFT-based chemical shift predictions (e.g., using Gaussian) to reconcile experimental NMR peaks with proposed conformers .
Advanced: What computational approaches predict reactivity or stability?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric strain in the spiro core. High strain correlates with reactivity in hydroxylation reactions .
- MD Simulations : Simulate solvation in methanol/water to predict hydrolysis susceptibility. Hydroxymethyl groups may form stable hydrogen bonds with solvents .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and aqueous solubility, critical for biological testing .
Basic: What are common degradation pathways under experimental conditions?
Answer:
- Oxidative Degradation : Hydroxymethyl groups may oxidize to carboxylic acids under acidic/oxidizing conditions (e.g., H₂O₂) .
- Thermal Stability : Dehydration at >100°C forms conjugated enol ethers; monitor via TGA/DSC .
- Photodegradation : UV exposure (λmax 254 nm) induces radical formation; use amber glassware for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
